methyl 3-(1H-indol-3-yl)-2-(pyridin-2-ylformamido)propanoate
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Overview
Description
Methyl 3-(1H-indol-3-yl)-2-(pyridin-2-ylformamido)propanoate is a complex organic compound that features both indole and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1H-indol-3-yl)-2-(pyridin-2-ylformamido)propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced through a condensation reaction with a suitable pyridine derivative.
Coupling of Indole and Pyridine Moieties: The indole and pyridine moieties are coupled through a formylation reaction, followed by esterification to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1H-indol-3-yl)-2-(pyridin-2-ylformamido)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole or pyridine derivatives.
Scientific Research Applications
Methyl 3-(1H-indol-3-yl)-2-(pyridin-2-ylformamido)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-(1H-indol-3-yl)-2-(pyridin-2-ylformamido)propanoate involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, while the pyridine moiety can participate in coordination with metal ions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(1H-indol-3-yl)-2-(pyridin-2-ylamino)propanoate
- Methyl 3-(1H-indol-3-yl)-2-(pyridin-2-ylformamido)butanoate
Uniqueness
Methyl 3-(1H-indol-3-yl)-2-(pyridin-2-ylformamido)propanoate is unique due to its specific combination of indole and pyridine moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H17N3O3 |
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Molecular Weight |
323.3 g/mol |
IUPAC Name |
methyl 3-(1H-indol-3-yl)-2-(pyridine-2-carbonylamino)propanoate |
InChI |
InChI=1S/C18H17N3O3/c1-24-18(23)16(21-17(22)15-8-4-5-9-19-15)10-12-11-20-14-7-3-2-6-13(12)14/h2-9,11,16,20H,10H2,1H3,(H,21,22) |
InChI Key |
ZNZYAGDAFZDETL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
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